molecular formula C13H10N2O3 B1391943 5-Methyl-2-(3-nitrobenzoyl)pyridine CAS No. 1187166-63-7

5-Methyl-2-(3-nitrobenzoyl)pyridine

Cat. No. B1391943
M. Wt: 242.23 g/mol
InChI Key: WORVJSYJMIZYRK-UHFFFAOYSA-N
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Description

“5-Methyl-2-(3-nitrobenzoyl)pyridine” is a chemical compound with the molecular formula C13H10N2O3 . It has a molecular weight of 242.23 . The IUPAC name for this compound is (5-methyl-2-pyridinyl)(3-nitrophenyl)methanone .


Molecular Structure Analysis

The molecular structure of “5-Methyl-2-(3-nitrobenzoyl)pyridine” can be represented by the InChI code: 1S/C13H10N2O3/c1-9-5-6-12(14-8-9)13(16)10-3-2-4-11(7-10)15(17)18/h2-8H,1H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Chemical Reactions and Synthesis

5-Methyl-2-(3-nitrobenzoyl)pyridine and its derivatives are involved in various chemical reactions and synthesis processes. For instance, the acylation of specific nitrogen-containing heterocycles with 4-nitrobenzoyl chloride has been studied, demonstrating the formation of 2-functionalized products in notable yields. Such reactions are adaptable to various nitrogen-containing heterocycles, including quinolines, pyrimidines, and pyrazines. The reaction scope can be expanded to use solid thioether substrates in diisopropyl ether as the reaction medium (Frei et al., 2018).

Crystallography and Structural Analysis

In the realm of crystallography and structural analysis, compounds like 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine have been examined using powder diffraction techniques. The crystal structure of such compounds provides insights into the heterocyclic design, revealing details like the alternation of partially single and double bonds and the formation of dihedral angles with phenyl rings. This analysis is crucial in understanding the molecular and crystallographic properties of these compounds (Rybakov et al., 2001).

Synthesis and Characterization of Novel Polymers

5-Methyl-2-(3-nitrobenzoyl)pyridine-based compounds are also foundational in the synthesis of new polymers. For example, novel pyridine-based ether ester diamines have been prepared and used to create thermally stable poly (ether ester amide)s. These polymers are characterized for their physical and thermal properties, indicating their potential in various industrial and material science applications (Mehdipour-Ataei et al., 2004).

Optical and Electronic Properties

The optical and electronic properties of derivatives of 5-Methyl-2-(3-nitrobenzoyl)pyridine are subjects of intense research. Studies involving compounds like 5-nitro-2-(2-phenylhydrazinyl)pyridine and its methyl isomers provide valuable insights into their electronic absorption and emission spectra. These properties are significant in the development of materials for optoelectronic applications (Michalski et al., 2016).

Molecular Complexation and Material Engineering

Molecular complexation techniques using 5-Methyl-2-(3-nitrobenzoyl)pyridine derivatives are employed in the crystal engineering of noncentrosymmetric structures. These methods aim to design materials with specific optical behaviors, such as quadratic nonlinear optical behavior. The orientation of chromophores and the formation of specific molecular complexes are critical in achieving the desired material properties (Muthuraman et al., 2001).

properties

IUPAC Name

(5-methylpyridin-2-yl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-9-5-6-12(14-8-9)13(16)10-3-2-4-11(7-10)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORVJSYJMIZYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248276
Record name (5-Methyl-2-pyridinyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(3-nitrobenzoyl)pyridine

CAS RN

1187166-63-7
Record name (5-Methyl-2-pyridinyl)(3-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methyl-2-pyridinyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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